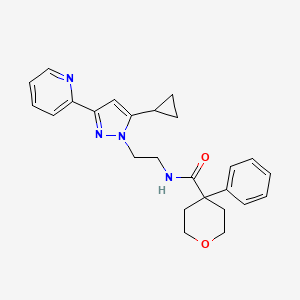![molecular formula C17H15Cl2N5O2S B2860370 N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 847837-55-2](/img/structure/B2860370.png)
N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide (DTPSA) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Therapeutic Potential
N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide and its analogs have been investigated for their therapeutic potential, particularly in the realm of inhibiting specific enzymes or pathways involved in disease progression. For example, analogs have been synthesized to target kidney-type glutaminase (GLS), a therapeutic approach for cancer treatment. These analogs, through structure-activity relationship (SAR) studies, aim to retain potency while improving drug-like properties such as solubility. One analog demonstrated similar potency and better solubility than its predecessor, BPTES, and showed efficacy in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Antimicrobial and Enzyme Inhibition Activities
N-substituted analogs of similar compounds have shown potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. The synthesis route typically involves multiple steps, starting from a precursor like 4-chlorophenoxyacetic acid, leading to derivatives that exhibit significant bioactivity. This systematic approach has led to compounds with excellent antibacterial activity and moderate anti-enzymatic potential, highlighting their potential in addressing antimicrobial resistance (Siddiqui et al., 2014).
Anticancer Properties
The pharmacophore hybridization approach has been utilized to design drug-like small molecules with anticancer properties. A novel compound synthesized through this approach demonstrated significant anticancer activity in vitro, following the National Cancer Institute's "60 lines screening" protocol. This compound is a part of a broader effort to create more effective cancer treatments by combining different bioactive moieties into a single molecule, thereby enhancing therapeutic efficacy (Yushyn et al., 2022).
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-2-26-15-6-4-3-5-14(15)24-17(21-22-23-24)27-10-16(25)20-13-9-11(18)7-8-12(13)19/h3-9H,2,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQOVMSHKSLXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

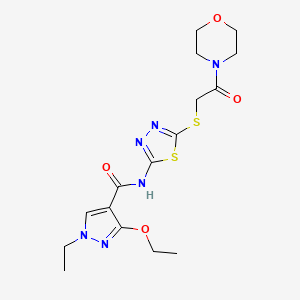
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2860293.png)
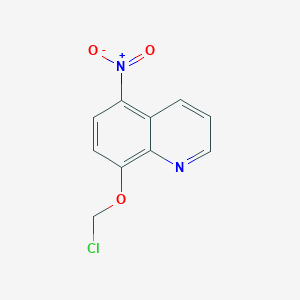
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2860296.png)

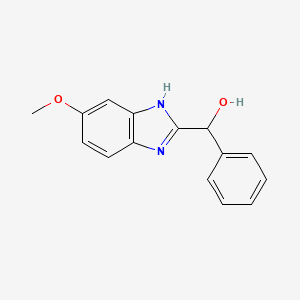
![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)
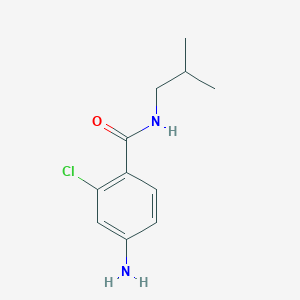

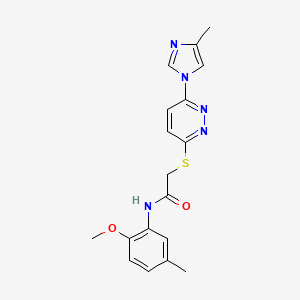
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)
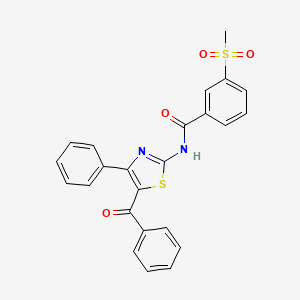
![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B2860309.png)
